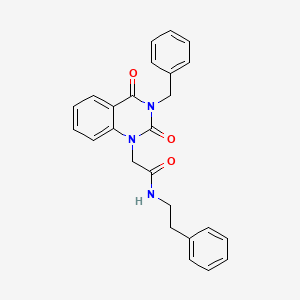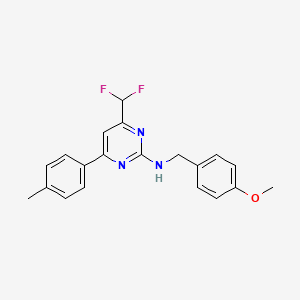![molecular formula C23H27N3O B11450442 2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11450442.png)
2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound that features a benzodiazole ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the phenyl and propanamide groups through various substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific diseases.
Industry: It can be utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1-phenyl-1-propanol: Shares the 2,2-dimethyl and phenyl groups but lacks the benzodiazole and propanamide moieties.
2,2-dimethyl-N-phenylpropanamide: Similar in having the propanamide group but differs in the absence of the benzodiazole and prop-2-en-1-yl groups.
Uniqueness
The uniqueness of 2,2-dimethyl-N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide lies in its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-phenyl-1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H27N3O/c1-5-15-26-20-14-10-9-13-18(20)24-21(26)19(25-22(27)23(2,3)4)16-17-11-7-6-8-12-17/h5-14,19H,1,15-16H2,2-4H3,(H,25,27) |
InChI Key |
AAJAASBBXVOBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11450369.png)
![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B11450375.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B11450377.png)

![Propan-2-yl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450384.png)

![1-(4-Chlorophenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)ethanone](/img/structure/B11450393.png)
![3-Ethyl 6-methyl 4-[3-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11450399.png)
![3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11450409.png)
![5-benzylsulfanyl-12,12-dimethyl-3-pyrrolidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B11450413.png)
![ethyl 6-(4-butoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11450421.png)
![(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11450425.png)
![6-(2-chlorobenzyl)-3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450436.png)
![3,4,5-trimethoxy-N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11450445.png)
